3-Methoxy-2-(methoxycarbonyl)benzoic acid
Description
Systematic Nomenclature and Chemical Classification
The compound is systematically named 3-methoxy-2-methoxycarbonylbenzoic acid according to IUPAC nomenclature. nih.gov It is also known by synonyms such as 3-Methoxy-phthalic acid 2-methyl ester . nih.gov
Chemically, it is classified as a substituted aromatic carboxylic acid. The core of the molecule is a benzoic acid structure, which is a benzene (B151609) ring substituted with a carboxyl group (-COOH). wikipedia.org This primary structure is further modified with two additional functional groups, a methoxy (B1213986) group (-OCH₃) and a methoxycarbonyl group (-COOCH₃), leading to its classification as a dually substituted benzoic acid derivative. nih.gov Its molecular formula is C₁₀H₁₀O₅, and it has a molecular weight of approximately 210.18 g/mol . chemspider.com
| Identifier | Value |
|---|---|
| IUPAC Name | 3-methoxy-2-methoxycarbonylbenzoic acid nih.gov |
| CAS Number | 60314-08-1 |
| Molecular Formula | C₁₀H₁₀O₅ nih.gov |
| Molecular Weight | 210.18 g/mol nih.gov |
| InChI Key | XRDBRNRBSFWBBN-UHFFFAOYSA-N |
Core Structural Features and Isomeric Considerations
The structure of this compound is defined by a central benzene ring. A carboxylic acid functional group (-COOH) is attached to the first carbon of the ring, establishing it as a benzoic acid. The key features are the substituents at the second and third positions: a methoxycarbonyl group (-COOCH₃) at position 2 and a methoxy group (-OCH₃) at position 3.
The presence and positioning of these three distinct functional groups—carboxylic acid, ester, and ether—on the aromatic ring are crucial. They dictate the molecule's chemical reactivity, including its potential for ester hydrolysis, nucleophilic substitution, and various coupling reactions.
Isomerism is a significant concept when discussing this compound. Positional isomers, which have the same molecular formula but differ in the position of the substituents on the benzene ring, exhibit different chemical and physical properties. Examples of related isomers include:
2-Methoxybenzoic acid: Features a single methoxy group at the ortho position relative to the carboxylic acid. nist.govnist.gov
3-Methoxybenzoic acid: Contains a single methoxy group at the meta position. quora.com
2-(Methoxycarbonyl)benzoic acid: Also known as monomethyl phthalate (B1215562), it has a methoxycarbonyl group at the ortho position. tcichemicals.com
3-(Methoxycarbonyl)benzoic acid: Known as monomethyl isophthalate, it has a methoxycarbonyl group at the meta position. matrix-fine-chemicals.comnih.gov
The specific ortho- and meta- positioning of the methoxy and methoxycarbonyl groups in this compound distinguishes it from its isomers and is key to its unique reactivity profile.
| Compound Name | Substituent(s) and Position(s) |
|---|---|
| This compound | -COOH (1), -COOCH₃ (2), -OCH₃ (3) |
| 2-Methoxybenzoic acid | -COOH (1), -OCH₃ (2) nist.govnist.gov |
| 3-Methoxybenzoic acid | -COOH (1), -OCH₃ (3) quora.com |
| 2-(Methoxycarbonyl)benzoic acid | -COOH (1), -COOCH₃ (2) tcichemicals.com |
| 3-(Methoxycarbonyl)benzoic acid | -COOH (1), -COOCH₃ (3) matrix-fine-chemicals.comnih.gov |
Context within Benzoic Acid Derivative Chemistry
Benzoic acid is the foundational structure for a vast class of aromatic compounds and serves as an important precursor in the industrial synthesis of many other organic substances. wikipedia.org The chemistry of its derivatives is largely governed by the nature and position of the substituents on the aromatic ring. The carboxylic acid group itself is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming substituents primarily to the meta-position. wikipedia.org
This compound is a polysubstituted derivative, and its chemistry is a composite of the influences of all three of its functional groups. The interplay between the electron-withdrawing carboxylic acid and methoxycarbonyl groups, and the electron-donating (by resonance) methoxy group, creates a unique electronic environment on the benzene ring. This intricate substitution pattern makes the compound a valuable intermediate and building block in targeted organic synthesis, allowing chemists to construct more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-5-3-4-6(9(11)12)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBRNRBSFWBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 3-Methoxy-2-(methoxycarbonyl)benzoic acid (I) suggests several potential disconnection pathways. The primary disconnections involve the ester and ether functional groups, leading back to simpler, more readily available starting materials.
A logical disconnection is at the ester linkage, cleaving it to reveal 3-methoxyphthalic acid (II) and methanol (B129727). This is a simple and direct route, though it may present challenges in achieving regioselective mono-esterification.
Another strategic disconnection is at the methoxy (B1213986) group, which could be introduced via nucleophilic substitution on a suitably activated precursor. This leads back to a hydroxy-substituted benzoic acid derivative.
Considering the substitution pattern on the benzene (B151609) ring, a plausible starting material is 3-hydroxy-2-methylbenzoic acid. From this precursor, sequential esterification and etherification, or vice versa, would lead to the target molecule. Alternatively, starting from a commercially available material like dimethyl terephthalate and introducing the substituents through a series of reactions is another viable approach. researchgate.net
A key precursor identified through these analyses is a substituted phthalic acid or a related benzoic acid derivative where the desired functional groups can be introduced selectively.
Established Synthetic Routes and Reaction Conditions
While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of related benzoic acid derivatives can be applied.
One common approach involves the modification of a pre-existing benzene ring with the desired substituents. For instance, the synthesis could commence with 3-hydroxy-2-methylbenzoic acid. The carboxylic acid group can be protected as an ester, followed by methylation of the hydroxyl group to form the methoxy ether. Subsequent selective oxidation of the methyl group to a carboxylic acid would yield the target compound.
Another established route for synthesizing benzoic acids involves the Grignard reaction. google.com This would entail the preparation of a Grignard reagent from a di-substituted halobenzene, followed by carboxylation with carbon dioxide. google.com For this compound, a plausible precursor would be a dihalobenzene that can be selectively functionalized. The Grignard formation reaction typically occurs at elevated temperatures, between 80 to 160°C, in a non-reactive, polar solvent like THF. google.com
A patent for the synthesis of benzoic acids describes the conversion of an amino-substituted benzoic acid or ester to an alkoxy or hydroxy-substituted counterpart via a diazotization reaction. google.com This highlights another potential pathway where an amino group serves as a precursor to the methoxy group.
The table below summarizes a plausible synthetic route starting from 3-hydroxy-2-methylbenzoic acid.
| Step | Reaction | Reagents and Conditions |
| 1 | Esterification | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄), Reflux |
| 2 | Etherification | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux |
| 3 | Oxidation | Oxidizing agent (e.g., KMnO₄, RuCl₃/NaIO₄), Alkaline conditions, Heat |
| 4 | Acidification | Dilute acid (e.g., HCl) |
Optimization of Synthetic Pathways and Yields
The optimization of synthetic routes for this compound focuses on improving reaction yields, minimizing side products, and simplifying purification processes.
In the proposed route starting from 3-hydroxy-2-methylbenzoic acid, the choice of reagents and reaction conditions at each step is crucial. For the esterification step, using an excess of methanol can drive the equilibrium towards the product, increasing the yield. The choice of acid catalyst and reaction temperature can also be fine-tuned to minimize side reactions.
For the etherification of the phenolic hydroxyl group, the choice of the methylating agent and base is important. While dimethyl sulfate is effective, it is also highly toxic. Alternative, less hazardous methylating agents could be explored. The reaction conditions, such as temperature and reaction time, should be optimized to ensure complete conversion without promoting undesired side reactions.
Emerging Synthetic Strategies and Green Chemistry Principles
In line with the principles of green chemistry, emerging synthetic strategies aim to reduce the environmental impact of chemical processes. beilstein-journals.org For the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: The use of hazardous solvents like dimethylformamide (DMF) and chlorinated hydrocarbons should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. beilstein-journals.org Similarly, toxic reagents should be replaced with safer alternatives whenever possible.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. beilstein-journals.org For instance, in the esterification step, a solid acid catalyst could be used, which can be easily recovered and reused, reducing waste. In the oxidation step, a catalytic amount of a transition metal catalyst with a co-oxidant is a greener alternative to stoichiometric permanganate.
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. beilstein-journals.org Microwave-assisted synthesis is an emerging technique that can significantly reduce reaction times and energy input.
An example of a greener approach could involve the use of lignin-based benzoic acid derivatives as starting materials. rsc.org Lignin is a renewable biomass resource, and its valorization into fine chemicals is a key area of green chemistry research. rsc.org This approach would contribute to a more sustainable production of the target molecule. rsc.org
Chemical Reactivity and Derivatization of 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification Reactions
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukbyjus.com
For more sensitive substrates or when milder conditions are required, other esterification agents can be employed. These include:
Alkyl halides (e.g., methyl iodide): In the presence of a base, the carboxylic acid can be deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide, forming the corresponding ester. commonorganicchemistry.com
Thionyl chloride with an alcohol: The carboxylic acid can be first converted to an acid chloride using thionyl chloride (SOCl₂), which is then reacted with an alcohol to form the ester. commonorganicchemistry.com This is a two-step process that often proceeds with high yield.
Steglich esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with an alcohol under mild conditions. commonorganicchemistry.com This is particularly useful for acid-sensitive substrates. commonorganicchemistry.com
Trimethylsilyldiazomethane (TMS-CHN₂): This reagent reacts rapidly with carboxylic acids to produce methyl esters. commonorganicchemistry.com
| Esterification Method | Reagents | General Conditions | Applicability |
| Fischer-Speier | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating | Simple alcohols (e.g., MeOH, EtOH) chemguide.co.uk |
| Alkylation | Alkyl Halide, Base | Varies | Good alternative to Fischer esterification commonorganicchemistry.com |
| via Acid Chloride | SOCl₂, Alcohol | Two steps, often mild | Broad applicability commonorganicchemistry.com |
| Steglich | DCC, DMAP, Alcohol | Mild, room temperature | Acid-sensitive substrates commonorganicchemistry.com |
| Diazomethane derivative | TMS-CHN₂ | Rapid reaction | Forms methyl esters specifically commonorganicchemistry.com |
Amidation Reactions
The carboxylic acid functionality can be converted to amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid. A common method involves the use of coupling agents, similar to those used in peptide synthesis, to facilitate the formation of the amide bond.
Alternatively, direct amidation can be achieved using specific reagents. For instance, methyltrimethoxysilane (B3422404) has been shown to be an effective reagent for the direct amidation of carboxylic acids with various amines. nih.gov This method proceeds under relatively mild conditions and offers a straightforward route to amide derivatives. nih.gov The reaction is proposed to proceed through the formation of a silyl (B83357) ester intermediate, which is then attacked by the amine. nih.gov
Reduction Reactions
The selective reduction of the carboxylic acid group in the presence of the ester functionality can be challenging. However, certain reducing agents are known to preferentially reduce carboxylic acids over esters. For instance, borane (B79455) (BH₃) complexes, such as BH₃-THF, are often used for this purpose.
Conversely, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would likely reduce both the carboxylic acid and the ester moieties to the corresponding alcohols. A study on the selective reduction of monomethyl phthalates with lithium aluminum hydride demonstrated the complexity of such reductions on related molecules. acs.org
Formation of Acid Halides and Anhydrides
The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride. This is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comcommonorganicchemistry.com The use of catalytic amounts of dimethylformamide (DMF) is often employed when using oxalyl chloride. commonorganicchemistry.com These acid chlorides are valuable intermediates for the synthesis of esters, amides, and other acyl derivatives.
Given the ortho positioning of the carboxylic acid and methoxycarbonyl groups, intramolecular cyclization to form an anhydride (B1165640) is a plausible reaction. Heating 3-Methoxy-2-(methoxycarbonyl)benzoic acid, particularly in the presence of a dehydrating agent, could potentially lead to the formation of 3-methoxyphthalic anhydride through the loss of methanol (B129727). The synthesis of related phthalic anhydrides, such as 3-methylphthalic anhydride, is well-documented. biorizon.euscbt.comuni.lustenutz.eu
Reactions of the Methoxycarbonyl Moiety
The methoxycarbonyl (methyl ester) group also partakes in important chemical transformations, primarily hydrolysis and transesterification.
Hydrolysis and Transesterification
The methyl ester group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. chemspider.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water. google.comgoogle.com Studies on the hydrolysis of related diesters like dimethyl phthalate (B1215562) and dimethyl glutarate show that the reaction proceeds effectively under appropriate conditions. researchgate.netresearchgate.net
Transesterification is a process where the methoxy (B1213986) group of the ester is exchanged with another alkoxy group from a different alcohol. This reaction is often catalyzed by either an acid or a base. For example, reacting this compound with an excess of another alcohol (e.g., ethanol) in the presence of a catalyst would lead to the corresponding ethyl ester. This process is industrially significant for the production of various polyesters from dimethyl terephthalate. google.comgoogle.comscispace.comnih.gov The reaction is typically driven forward by removing the methanol that is formed as a byproduct. scispace.com
| Reaction | Reagents | Product |
| Hydrolysis (Basic) | NaOH(aq), then H₃O⁺ | 3-Methoxyphthalic acid |
| Hydrolysis (Acidic) | H₂O, H⁺ catalyst | 3-Methoxyphthalic acid |
| Transesterification | R'OH, Catalyst (acid or base) | 2-(Alkoxycarbonyl)-3-methoxybenzoic acid |
Reduction to Alcohol
The presence of both a carboxylic acid and a methyl ester group allows for the reduction of this compound to the corresponding diol, 3-methoxy-2-(hydroxymethyl)benzyl alcohol. The choice of reducing agent is crucial for controlling the extent of reduction.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comtestbook.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of both the carboxylic acid and the ester. pearson.com This process, after an acidic workup, yields the diol.
| Reagent | Functional Group Reduced | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acid and Ester | 3-Methoxy-2-(hydroxymethyl)benzyl alcohol |
| Borane (BH₃) | Carboxylic acid (selectively) | 3-Methoxy-2-(methoxycarbonyl)benzyl alcohol |
| Sodium Borohydride (B1222165) (NaBH₄) | Generally unreactive with esters and carboxylic acids | No reaction |
Conversely, milder reducing agents such as sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters under standard conditions. beilstein-journals.orgacs.org This difference in reactivity can be exploited for selective reductions. For instance, borane (BH₃), often used as a THF complex, can selectively reduce carboxylic acids in the presence of esters, offering a pathway to synthesize 3-methoxy-2-(methoxycarbonyl)benzyl alcohol. reddit.comharvard.edu Catalytic hydrogenation over platinum or rhodium catalysts can also be employed to reduce the aromatic ring, though this typically requires more forcing conditions. nih.govresearchgate.net
Reactions of the Aromatic Ring
The reactivity of the aromatic ring in this compound towards substitution is governed by the directing and activating/deactivating effects of its three substituents. The methoxy group (-OCH₃) at C3 is an ortho-, para-directing activator due to its electron-donating resonance effect. The methoxycarbonyl group (-COOCH₃) at C2 and the carboxylic acid group (-COOH) at C1 are both meta-directing deactivators due to their electron-withdrawing inductive and resonance effects. The interplay of these competing effects determines the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the positions for substitution are dictated by the combined electronic effects of the existing groups. The powerful activating and ortho-, para-directing methoxy group would strongly favor substitution at the C4 and C6 positions. However, the C2 and C6 positions are ortho to the deactivating carboxyl and methoxycarbonyl groups, which sterically and electronically disfavor substitution. Therefore, the C4 position (para to the methoxy group) is the most likely site for electrophilic attack.
An example of an EAS reaction is nitration. Using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated as the electrophile. The reaction with this compound would be expected to yield primarily 4-nitro-3-methoxy-2-(methoxycarbonyl)benzoic acid. The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions and dinitration. researchgate.netgoogle.comtruman.edu
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-methoxy-2-(methoxycarbonyl)benzoic acid |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-methoxy-2-(methoxycarbonyl)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-3-methoxy-2-(methoxycarbonyl)benzoic acid |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAᵣ) on this molecule is less common as the ring is not strongly activated towards nucleophilic attack. For an SNAᵣ reaction to occur, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it are typically required. While the methoxycarbonyl and carboxyl groups are electron-withdrawing, the methoxy group is electron-donating, which disfavors this type of reaction. However, derivatization of the parent compound, for instance by introducing a nitro group or a halogen, could render the ring more susceptible to nucleophilic displacement. For example, if a nitro group were introduced at the C4 position, a nucleophile could potentially displace the methoxy group at C3, although this would likely require harsh reaction conditions.
Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a heteroatom-containing directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The carboxylic acid group has been shown to be an effective directing group for ortho-lithiation. rsc.orgsemanticscholar.org
For this compound, the carboxylic acid group at C1 is the most powerful directing group. Treatment with a strong, hindered base like lithium diisopropylamide (LDA) or s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) would be expected to direct lithiation to the C6 position. organic-chemistry.orgacs.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a substituent at the C6 position with high regioselectivity. The methoxy group at C3 is also a directing group, but the carboxylate is generally more potent. rsc.org
| Base/Additive | Expected Site of Metalation | Subsequent Electrophile (E) | Product |
| s-BuLi/TMEDA | C6 | I₂ | 6-Iodo-3-methoxy-2-(methoxycarbonyl)benzoic acid |
| LDA | C6 | (CH₃)₃SiCl | 6-(Trimethylsilyl)-3-methoxy-2-(methoxycarbonyl)benzoic acid |
Complex Transformations and Multi-step Derivatizations
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules, such as substituted benzofurans and pharmacologically active compounds.
For example, derivatives of 3-methoxybenzoic acid are key intermediates in the synthesis of the drug bosutinib, a tyrosine kinase inhibitor. A multi-step synthesis starting from a related compound, 3-methoxy-4-hydroxybenzoic acid, involves a sequence of esterification, alkylation, nitration, reduction, cyclization, and amination reactions to build the complex quinoline (B57606) core of the final product. mdpi.com This highlights how the functional groups on the benzoic acid ring can be sequentially manipulated to construct intricate molecular architectures.
Another important transformation is the synthesis of benzofurans. While not a direct reaction of the title compound, related precursors can be used. For instance, o-alkenylphenols can undergo oxidative cyclization to form benzofurans. mdpi.com A strategy to access such a precursor from this compound might involve reduction of the ester and carboxylic acid, selective protection, and subsequent introduction of a vinyl group. The synthesis of benzofurans often involves palladium-catalyzed reactions, highlighting the importance of transition metal catalysis in modern organic synthesis. jocpr.comorgsyn.org
Mechanistic Studies of Key Chemical Transformations
The mechanisms of the fundamental reactions discussed above have been extensively studied.
Reduction with LiAlH₄: The reduction of both the ester and carboxylic acid proceeds via nucleophilic acyl substitution. A hydride ion from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. For the ester, this intermediate collapses, expelling the methoxide (B1231860) leaving group to form an aldehyde, which is then rapidly reduced to the primary alcohol. For the carboxylic acid, the acidic proton is first removed, followed by coordination of the aluminum species to the carboxylate. Subsequent hydride transfers lead to the formation of the primary alcohol after an aqueous workup. adichemistry.compearson.com
Electrophilic Aromatic Substitution: The mechanism of EAS involves a two-step process. First, the π-system of the aromatic ring attacks the electrophile (e.g., NO₂⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the ring, and its stability is influenced by the substituents. The electron-donating methoxy group helps to stabilize the positive charge, particularly when the attack is at the ortho or para positions. In the second step, a base (such as H₂O or HSO₄⁻) removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.
Directed Ortho-Metalation: The mechanism of DoM involves the coordination of the lithium atom of the organolithium base to the oxygen atoms of the deprotonated carboxylate group. This pre-complexation step increases the kinetic acidity of the ortho-protons. The base then removes a proton from the C6 position, which is ortho to the directing carboxylate group, forming a stable aryllithium intermediate. This intermediate then acts as a potent nucleophile, reacting with added electrophiles. organic-chemistry.orgacs.org
Spectroscopic and Advanced Analytical Characterization of 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships. For 3-Methoxy-2-(methoxycarbonyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive analysis.
It is important to note that while the following sections describe the expected NMR analysis for this compound, publicly available experimental spectra for this specific compound are limited. Therefore, the presented data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic protons and the methyl protons of the methoxy (B1213986) and methoxycarbonyl groups.
The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton at position 6 (H-6) would be influenced by the adjacent proton at position 5, and the proton at position 4 (H-4) would be coupled to the proton at position 5. The proton at position 5 (H-5) would be coupled to both H-4 and H-6, likely resulting in a triplet or a doublet of doublets. The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid and methoxycarbonyl groups, along with the electron-donating methoxy group, would deshield or shield the aromatic protons to varying extents.
The two methoxy groups would each appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts of these singlets would be distinct due to their different chemical environments: one is an ether methoxy group directly attached to the aromatic ring, and the other is an ester methoxy group. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, and its position can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| H-4 | 7.2 - 7.4 | d | 7.5 - 8.5 |
| H-5 | 7.5 - 7.7 | t | 7.5 - 8.5 |
| H-6 | 7.8 - 8.0 | d | 7.5 - 8.5 |
| OCH₃ (ester) | 3.9 - 4.1 | s | - |
| OCH₃ (ether) | 3.8 - 4.0 | s | - |
Note: This is a table of predicted data based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The spectrum would show signals for the two carbonyl carbons (one from the carboxylic acid and one from the ester), the six aromatic carbons, and the two methoxy carbons. The carbonyl carbons are typically found in the most downfield region of the spectrum (around 165-175 ppm). The aromatic carbons would appear in the range of approximately 110-160 ppm. The carbon atom attached to the electron-donating methoxy group (C-3) would be shielded and appear at a relatively upfield chemical shift compared to the other oxygen-substituted carbon (C-2), which is attached to the electron-withdrawing methoxycarbonyl group. The carbon atoms bearing no substituents (C-4, C-5, C-6) would have chemical shifts determined by their position relative to the functional groups. The two methoxy carbons would appear in the upfield region of the spectrum, typically between 50 and 60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acid) | 168 - 172 |
| C=O (ester) | 165 - 169 |
| C-1 | 130 - 135 |
| C-2 | 135 - 140 |
| C-3 | 155 - 160 |
| C-4 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| OCH₃ (ester) | 52 - 55 |
| OCH₃ (ether) | 55 - 58 |
Note: This is a table of predicted data based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule, which is crucial for unambiguous structure determination.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6. This would confirm the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-4, C-5, and C-6) by correlating their signals to the corresponding proton signals. The methyl protons of the two methoxy groups would also show correlations to their respective carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could show a cross-peak between the methoxy protons at C-3 and the aromatic proton at H-4, confirming their close spatial relationship.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₀H₁₀O₅), the calculated exact mass is 210.05282 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z |
| [C₁₀H₁₀O₅+H]⁺ | 211.06010 |
| [C₁₀H₁₀O₅+Na]⁺ | 233.04204 |
| [C₁₀H₉O₅]⁻ | 209.04555 |
Note: These are calculated values for the protonated, sodiated, and deprotonated molecular ions, respectively.
Fragmentation Pattern Analysis
In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. The fragmentation of this compound would likely proceed through several characteristic pathways.
A common fragmentation for benzoic acid derivatives is the loss of the carboxylic acid group or parts of it. For the target molecule, initial fragmentation could involve the loss of a methoxy radical (•OCH₃) from the ester group, or the loss of a water molecule (H₂O) involving the carboxylic acid proton and an adjacent oxygen. Alpha-cleavage next to the carbonyl groups is also a probable fragmentation pathway.
A plausible fragmentation pathway could involve the following steps:
Loss of a methoxy radical (•OCH₃) from the ester to give an acylium ion.
Loss of carbon monoxide (CO) from the acylium ion.
Loss of the entire methoxycarbonyl group (•COOCH₃).
Decarboxylation (loss of CO₂) from the carboxylic acid group.
The relative abundance of the fragment ions would depend on their stability.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Identity |
| 210 | [M]⁺• (Molecular ion) |
| 179 | [M - •OCH₃]⁺ |
| 151 | [M - •COOCH₃]⁺ |
| 166 | [M - CO₂]⁺• |
| 135 | [M - CO₂ - •OCH₃]⁺ |
Note: This table presents plausible fragments based on the general principles of mass spectral fragmentation of aromatic esters and carboxylic acids.
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupled chromatographic and spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification and quantification of this compound. These methods are particularly valuable for analyzing complex mixtures and confirming the compound's molecular weight and fragmentation pattern.
In a typical LC-MS analysis, the compound is first separated from a mixture using High-Performance Liquid Chromatography (HPLC). The eluent is then introduced into a mass spectrometer, where the molecules are ionized. For benzoic acid derivatives, electrospray ionization (ESI) is a common technique, often operated in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. The mass analyzer then provides a mass-to-charge ratio (m/z) corresponding to the molecular weight of the ion. Further fragmentation (MS/MS) can be induced to create a characteristic pattern of daughter ions, which aids in unambiguous structure confirmation.
While specific experimental data for this compound is not extensively detailed in publicly available literature, the expected fragmentation would involve the loss of small, stable molecules.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 210.05 | Molecular Ion |
| [M-H]⁻ | 209.04 | Deprotonated Molecular Ion (ESI Negative Mode) |
| [M-CH₃]⁺ | 195.03 | Loss of a methyl group from either ether or ester |
| [M-OCH₃]⁺ | 179.03 | Loss of the methoxy radical |
| [M-COOCH₃]⁺ | 151.04 | Loss of the methoxycarbonyl radical |
Note: This data is predictive, based on the compound's structure, as specific experimental mass spectra are not widely published.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The carboxylic acid O-H stretch is expected to appear as a very broad band in the 3300-2500 cm⁻¹ region, a result of hydrogen bonding. The carbonyl (C=O) stretching vibrations are particularly informative. Due to the presence of both a carboxylic acid and an ester, two distinct C=O stretching bands would be anticipated in the region of 1760-1680 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations for the ether, ester, and carboxylic acid groups would be found in the 1320-1000 cm⁻¹ region.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Methyl (Methoxy) |
| ~1725 | C=O stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Ester (Methoxycarbonyl) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ester |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the symmetric C=O stretch often produce strong signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the benzene ring. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the compound's chromophore system.
Substituents on the benzene ring can cause shifts in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For benzoic acid derivatives, typical absorption maxima are observed in the UV region. For instance, benzoic acid in methanol (B129727) exhibits a λmax around 230 nm. The presence of the methoxy and methoxycarbonyl groups on the ring would be expected to influence the exact position and intensity of this absorption band.
Table 3: Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For carboxylic acids like this compound, a common structural motif in the solid state is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate. While a specific crystal structure for this compound is not publicly documented, studies on related isomers, such as p-anisic acid (4-methoxybenzoic acid), have confirmed the presence of such dimeric structures in the crystal lattice. An X-ray diffraction analysis would provide the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
A typical HPLC method for analyzing benzoic acid derivatives involves reverse-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered and containing an acid like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
By comparing the retention time of the main peak in a sample to that of a pure standard, the compound can be identified. The area of the peak is proportional to the concentration, allowing for quantification and the assessment of purity by detecting and quantifying any impurity peaks.
Table 4: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and acidified water |
| Detector | UV-Vis (set at λmax) |
| Flow Rate | ~1.0 mL/min |
Theoretical and Computational Investigations of 3 Methoxy 2 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 3-Methoxy-2-(methoxycarbonyl)benzoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The molecular electrostatic potential (MEP) surface can also be generated to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Ab initio methods , such as Hartree-Fock (HF), offer a more fundamental approach by solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data. For benzoic acid and its derivatives, ab initio calculations have been used to study their geometric structures and vibrational spectra. researchgate.net
The choice of method and basis set is crucial for obtaining accurate results. For instance, studies on similar benzoic acid derivatives have shown that functionals like M06-2X and CAM-B3LYP can provide excellent agreement with experimental data for properties like gas-phase acidity. nih.gov
A typical output from these calculations for this compound would include the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. actascientific.com
Table 1: Representative Theoretical Methods for Studying this compound
| Method | Common Functionals/Levels of Theory | Properties Investigated |
| Density Functional Theory (DFT) | B3LYP, M06-2X, CAM-B3LYP | Geometry optimization, vibrational frequencies, electronic properties (HOMO, LUMO, MEP), reaction pathways. |
| Ab initio | Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2) | Geometry optimization, electronic structure, benchmarking DFT results. |
Conformational Analysis and Molecular Mechanics
The presence of rotatable single bonds in this compound—specifically around the carboxylic acid, methoxy (B1213986), and methoxycarbonyl groups—gives rise to different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.
The orientation of the carboxylic acid group relative to the benzene (B151609) ring can be either cis or trans. For benzoic acid itself, the cis conformer, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally the most stable. mdpi.com The presence of bulky ortho-substituents, as in this compound, can significantly influence the preferred conformation due to steric hindrance and potential intramolecular interactions.
Molecular mechanics, a computational method that uses classical physics to model molecules, can be employed for a rapid initial screening of the conformational landscape. However, for more accurate energy rankings and to account for subtle electronic effects, quantum chemical methods like DFT are preferred. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of the key functional groups to locate the energy minima corresponding to stable conformers. mdpi.com
For substituted benzenes, the interplay between steric and electronic effects of the substituents determines the conformational preferences. rsc.org In this compound, potential intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the adjacent methoxycarbonyl group could stabilize certain conformations.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C-C-C=O (Carboxylic acid) | Rotation of the carboxylic acid group relative to the benzene ring. | Influenced by steric hindrance from the methoxycarbonyl group. |
| C-C-O-C (Methoxy) | Rotation of the methoxy group. | Can affect intramolecular interactions and overall molecular shape. |
| C-C-C(=O)O (Methoxycarbonyl) | Rotation of the methoxycarbonyl group. | Steric clashes with the carboxylic acid and methoxy groups are likely. |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the vibrational bands to specific functional groups and vibrational modes can be achieved. researchgate.netmdpi.com For benzoic acid derivatives, DFT calculations have been shown to accurately predict the vibrational frequencies of key groups like the O-H and C=O stretches of the carboxylic acid. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Quantum chemical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org For this compound, these calculations can help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. The predicted chemical shifts for similar compounds like 3-methoxybenzoic acid are available in databases. hmdb.cachemicalbook.com
Table 3: Predicted Spectroscopic Data for a Representative Benzoic Acid Derivative (3-Methoxybenzoic acid)
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | ~10-13 | - |
| Aromatic H (ortho to COOH) | ~7.6-7.8 | ~130-132 |
| Aromatic H (para to COOH) | ~7.3-7.5 | ~120-122 |
| Aromatic H (ortho to OCH₃) | ~7.1-7.3 | ~115-118 |
| Methoxy H | ~3.8 | ~55 |
| Carboxylic Acid C | - | ~168-172 |
| Aromatic C (ipso to COOH) | - | ~130-133 |
| Aromatic C (ipso to OCH₃) | - | ~158-160 |
| Note: These are approximate values based on related compounds and may vary for this compound. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. A common synthetic route could involve the esterification of a corresponding benzoic acid derivative. youtube.com
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. Transition state theory can then be used to calculate the activation energy and reaction rate constants. For the esterification of benzoic acid, kinetic studies have been performed, and computational modeling could provide deeper insights into the mechanism. dnu.dp.uaresearchgate.net
Identifying the transition state structure is a crucial step in reaction pathway modeling. This is typically done by searching for a first-order saddle point on the potential energy surface. The vibrational frequency analysis of the transition state should reveal one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Molecular Docking and Interaction Studies (focused on chemical interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to investigate its potential interactions with biological macromolecules, such as enzymes or receptors.
Benzoic acid derivatives have been studied as inhibitors of various enzymes. semanticscholar.org A molecular docking study of this compound into the active site of a target protein would involve:
Obtaining the three-dimensional structures of the ligand (this compound) and the protein.
Using a docking program to explore the possible binding modes of the ligand within the protein's binding site.
Scoring the different binding poses based on their predicted binding affinity or energy.
The results of a docking study can reveal the key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govstmjournals.com For example, the carboxylic acid group of this compound could act as a hydrogen bond donor and acceptor, while the benzene ring can engage in hydrophobic and π-stacking interactions.
Structure-Property Relationship Studies (focused on intrinsic chemical properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov
For a series of benzoic acid derivatives, QSAR models can be developed to predict their properties based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can be categorized as:
Electronic descriptors: Hammett constants (σ), which account for the electron-donating or electron-withdrawing nature of substituents. youtube.com
Hydrophobic descriptors: The partition coefficient (log P), which measures the lipophilicity of the molecule.
Steric descriptors: Molar refractivity or Taft steric parameters.
Future Research Directions and Perspectives in 3 Methoxy 2 Methoxycarbonyl Benzoic Acid Chemistry
Discovery of Novel Reactivities and Catalytic Transformations
Future investigations into 3-Methoxy-2-(methoxycarbonyl)benzoic acid will likely focus on uncovering latent reactivities through advanced catalytic methods. While the classical reactions of its functional groups are understood, modern catalysis offers pathways to unprecedented transformations.
C-H Activation: A significant frontier is the direct functionalization of the aromatic C-H bonds. Transition-metal catalysis, particularly with rhodium, ruthenium, and palladium, has revolutionized the ability to selectively activate and modify C-H bonds. Research on related methoxy-substituted benzoic acids has demonstrated that rhodium complexes can catalyze the annulation with alkynes, though regioselectivity can be influenced by the subtle electronic and steric effects of the substituents. mdpi.com Future work could explore the C-H activation of this compound to forge new C-C and C-heteroatom bonds at the C4, C5, and C6 positions, bypassing traditional multi-step functionalization sequences. The directing ability of the carboxylic acid group could be harnessed to achieve selective ortho-C-H functionalization, although this is complicated by the existing substituents.
Photoredox Catalysis: The emergence of visible-light photoredox catalysis opens new avenues for radical-based reactions under exceptionally mild conditions. Recent studies have shown that benzoic acid derivatives can undergo deoxygenative coupling with alkenes to form acyl radicals, leading to complex products like dihydrochalcones. acs.orgacs.org Applying this strategy to this compound could enable novel acylative couplings. Furthermore, photocatalytic methods using semiconductor materials like TiO2 have been used for the decomposition and hydroxylation of benzoic acid. mdpi.comutexas.eduresearchgate.net Future research could adapt these principles for selective functionalization rather than degradation, using light to drive thermodynamically challenging transformations.
A summary of potential catalytic transformations is presented below.
| Catalytic Strategy | Potential Transformation | Expected Outcome |
| Rhodium-Catalyzed C-H Activation | Annulation with alkynes | Synthesis of polycyclic aromatic lactones |
| Palladium-Catalyzed C-H Activation | Direct arylation, alkenylation, or acetoxylation | Introduction of new functional groups at specific ring positions |
| Visible-Light Photoredox Catalysis | Generation of acyl radicals from the carboxylic acid | C-C bond formation via coupling with unsaturated partners |
| Semiconductor Photocatalysis | Selective hydroxylation or carboxylation | Controlled oxidation of the aromatic ring |
Chemo- and Regioselective Functionalization Strategies
The primary challenge and opportunity in the chemistry of this compound lies in controlling selectivity. The three distinct functional groups and the three available C-H bonds on the aromatic ring present a complex landscape for selective modification.
The directing effects of the existing substituents in classical electrophilic aromatic substitution are in opposition. The methoxy (B1213986) group (-OCH3) is an activating ortho, para-director, while the methoxycarbonyl [-C(=O)OCH3] and carboxylic acid [-COOH] groups are deactivating meta-directors. organicchemistrytutor.comlibretexts.orgwikipedia.orgsavemyexams.comwikipedia.org This competition makes predicting the outcome of electrophilic substitutions challenging and suggests that achieving high regioselectivity with traditional reagents will be difficult.
Future research will therefore pivot towards modern synthetic methods that offer superior control:
Directed Metalation: The carboxylic acid group can serve as a powerful directing group for ortho-lithiation or other metalations. However, the C2 position is already substituted. This opens the possibility of directed C-H activation at the less-accessible C6 position if a suitable catalyst and directing group strategy can be devised. Protocols for meta-C-H functionalization of benzoic acid derivatives using specialized templates are an emerging area and could be adapted to target the C4 or C6 positions. nih.gov
Catalyst-Controlled Regioselectivity: The development of catalysts that can override the intrinsic directing effects of the substrates is a key goal. By designing ligands that create a specific steric and electronic environment around a metal center, it may be possible to direct functionalization to any desired position on the aromatic ring, providing a powerful tool for creating diverse molecular architectures from a single starting material. mdpi.com
Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Future research on this compound will undoubtedly prioritize green chemistry principles.
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable alternative to traditional chemical synthesis. Engineered microbes, such as E. coli, have been developed to produce benzoic acid from renewable feedstocks like L-phenylalanine or even glycerol under mild, aqueous conditions. nih.gov Similar biocatalytic cascades could be engineered to produce substituted benzoic acids, potentially offering a route to this compound from biomass-derived precursors. researchgate.net
Flow Chemistry: Continuous flow synthesis provides significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govacs.orgscielo.br Reactions can be performed at high temperatures and pressures with precise control, often leading to higher yields and shorter reaction times. researchgate.net A continuous process for synthesizing substituted benzoic acids using oxygen as a green oxidant has been patented, highlighting the potential for safer and more efficient production. scispace.com Implementing a multi-step flow synthesis for this compound could streamline its production and reduce waste.
Green Reagents and Solvents: Future syntheses will aim to replace hazardous reagents and solvents. This includes using green oxidants like hydrogen peroxide, as demonstrated in the selenium-catalyzed synthesis of carboxylic acids in water. mdpi.com Another approach involves synthesizing benzoic acid from biomass-derived materials like quinic acid, completely avoiding petroleum-based feedstocks. escholarship.org
| Green Chemistry Approach | Application to this compound | Sustainability Benefit |
| Biocatalysis | Engineered microbial synthesis from renewable feedstocks. | Use of renewable resources, mild aqueous conditions, high selectivity. |
| Flow Chemistry | Continuous multi-step synthesis and purification. | Enhanced safety, improved efficiency, reduced waste, easier scale-up. |
| Alternative Feedstocks | Synthesis from biomass-derived precursors (e.g., quinic acid). | Reduced reliance on fossil fuels. |
| Green Reagents | Use of O2 or H2O2 as oxidants in catalytic cycles. | Avoidance of toxic and stoichiometric heavy-metal oxidants. |
Integration into Automated Synthesis Platforms
The demand for vast libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. This compound is an ideal building block for such technologies due to its trifunctional nature, which allows for the systematic generation of diverse molecular structures.
High-Throughput Synthesis (HTS) of small molecule libraries is a cornerstone of modern lead discovery. nih.govnews-medical.net Automated robotic systems can perform thousands of reactions in parallel, creating large compound collections for biological screening. nih.govwikipedia.orgacs.org The defined substitution pattern of this compound makes it a valuable scaffold. For example, the carboxylic acid and ester groups can be independently functionalized with a wide array of amines and alcohols, respectively, through automated amide and ester couplings. Subsequent modification of the aromatic ring or methoxy group would further expand the chemical diversity.
The integration of flow chemistry with robotics enables the automated, multi-step synthesis of complex molecules. A platform utilizing this compound could sequentially modify each functional group in a continuous process, rapidly generating a library of related but distinct products for screening programs.
Contribution to Emerging Chemical Methodologies
Beyond its own synthesis and functionalization, this compound can serve as a valuable precursor in the development of new chemical methodologies.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Benzoic acid derivatives are known to participate in MCRs to generate diverse heterocyclic scaffolds, such as benzo-fused lactams and complex esters. researchgate.netacs.orgresearchgate.net The unique functionality of this compound could be exploited in novel MCRs to rapidly assemble intricate molecular architectures that would be difficult to access through traditional linear synthesis.
Late-Stage Functionalization: This strategy involves introducing functional groups into a complex molecule at a late step in the synthesis, which is particularly valuable in drug discovery for rapidly generating analogs. C-H activation techniques are a powerful tool for late-stage functionalization. youtube.com Using this compound as a fragment in a larger molecule, researchers could explore the selective late-stage modification of its aromatic ring to fine-tune biological activity.
Synthesis of Novel Ligands and Catalysts: The dicarboxylate or ester-acid functionality could serve as a chelating moiety for metal ions. Future work could explore the synthesis of novel ligands for catalysis or materials science, where the methoxy group provides an additional electronic handle to tune the properties of the final complex.
By leveraging this compound as a versatile building block, chemists can accelerate the discovery of new reactions, catalysts, and functional molecules, contributing to the broader advancement of the chemical sciences.
Q & A
Q. What are the optimized synthetic routes for 3-Methoxy-2-(methoxycarbonyl)benzoic acid, and how do reaction parameters influence yield?
- Methodology :
- Esterification-Hydrolysis : Start with methyl ester precursors, followed by hydrolysis under acidic or basic conditions. For example, esterification of a substituted benzoic acid derivative with methanol in the presence of H₂SO₄ (catalyst) at 60–80°C, followed by hydrolysis with NaOH (1M) at reflux .
- Substitution Reactions : Use nucleophilic substitution on halogenated intermediates (e.g., 3-chloro derivatives) with methoxy groups. Control temperature (25–50°C) to avoid side reactions like over-oxidation .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Acidic/basic catalysts (e.g., H₂SO₄, K₂CO₃) improve esterification kinetics.
- Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~165–175 ppm) groups. Compare with reference spectra from PubChem or NIST databases .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (210.18 g/mol) and detect impurities (e.g., incomplete esterification products) .
- X-ray Crystallography : Resolve crystal structure for confirmation of substituent positions, especially if polymorphs are suspected .
Q. What safety protocols are essential during handling?
- Hazard Mitigation :
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization?
- Mechanistic Insights :
- The methoxy group at position 3 is electron-donating, directing electrophilic substitution to the para position.
- The methoxycarbonyl group at position 2 is electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~2.5–3.0) and facilitating deprotonation for coupling reactions .
- Experimental Design : Use DFT calculations (e.g., Gaussian software) to model charge distribution and predict reaction sites .
Q. How can discrepancies in reported solubility data be resolved?
- Data Contradiction Analysis :
- Solvent Polarity : Solubility varies in polar vs. nonpolar solvents (e.g., soluble in DMSO but insoluble in hexane). Replicate experiments under standardized conditions (25°C, 1 atm) .
- pH Dependency : The carboxylic acid group confers pH-dependent solubility (soluble in basic aqueous solutions). Titration studies (pH 2–12) can quantify this effect .
Q. What are the unexplored applications in materials science or medicinal chemistry?
- Emerging Applications :
- Metal-Organic Frameworks (MOFs) : As a linker due to its carboxylate and methoxy groups, enabling coordination with transition metals (e.g., Zr⁴⁺, Fe³⁺) for gas storage or catalysis .
- Drug Intermediate : Potential precursor for SGLT2 inhibitors (diabetes therapeutics) or antimicrobial agents, leveraging its aromatic backbone .
Methodological Challenges and Recommendations
Q. How to address the lack of ecological toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
